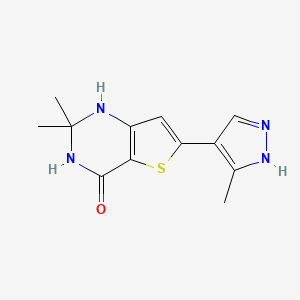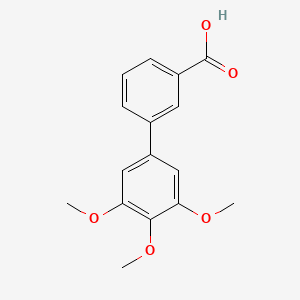
2-(4-Methylthiophen-3-yl)benzaldehyde
概要
説明
2-(4-Methylthiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 4-methylthiophene group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-3-yl)benzaldehyde typically involves the following steps:
Formation of 4-Methylthiophene: This can be achieved through the cyclization of appropriate precursors, such as 3-methyl-1-butyne and sulfur.
Formylation Reaction: The 4-methylthiophene undergoes a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3-position.
Coupling Reaction: The formylated 4-methylthiophene is then coupled with benzaldehyde under suitable conditions, such as using a base like sodium hydride in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Methylthiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 2-(4-Methylthiophen-3-yl)benzoic acid.
Reduction: 2-(4-Methylthiophen-3-yl)benzyl alcohol.
Substitution: 2-(4-Bromo-4-methylthiophen-3-yl)benzaldehyde.
科学的研究の応用
2-(4-Methylthiophen-3-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammatory and microbial pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals.
作用機序
The mechanism of action of 2-(4-Methylthiophen-3-yl)benzaldehyde depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways involved in inflammation or microbial growth.
Material Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
類似化合物との比較
Similar Compounds
2-(4-Methylthiophen-2-yl)benzaldehyde: Similar structure but with the thiophene ring attached at the 2-position.
2-(4-Methylthiophen-3-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.
2-(4-Methylthiophen-3-yl)benzoic acid: Oxidized form of 2-(4-Methylthiophen-3-yl)benzaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or electronic device fabrication.
特性
分子式 |
C12H10OS |
|---|---|
分子量 |
202.27 g/mol |
IUPAC名 |
2-(4-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-7-14-8-12(9)11-5-3-2-4-10(11)6-13/h2-8H,1H3 |
InChIキー |
HNUQUHXBKFGTHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC=C1C2=CC=CC=C2C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Azetidine-3-carbonyl)-amino]-propionic acid methyl ester](/img/structure/B8337863.png)










![2-{[(4-Amino-2-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8337946.png)
